molecular formula C14H11Cl2FN4O2 B2486727 8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione CAS No. 359709-53-8

8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2486727
CAS No.: 359709-53-8
M. Wt: 357.17
InChI Key: PUUVNXTXOFVVDV-UHFFFAOYSA-N
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Description

8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine class of molecules. This compound is characterized by its unique structure, which includes chloro and fluoro substituents on a benzyl group attached to a purine core. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives and appropriately substituted benzyl halides.

    Alkylation Reaction: The key step involves the alkylation of the purine derivative with 2-chloro-6-fluoro-benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its oxidation state and potentially altering its biological activity.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of certain bonds and formation of new products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while oxidation and reduction can lead to changes in the oxidation state of the purine ring.

Scientific Research Applications

8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential effects on various biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an antiviral or anticancer agent.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair.

    Pathways Involved: By affecting these molecular targets, the compound can influence various cellular pathways, leading to changes in cell proliferation, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: shares structural similarities with other purine derivatives, such as:

Uniqueness

The unique combination of chloro and fluoro substituents on the benzyl group distinguishes this compound from other purine derivatives. These substituents can significantly alter the compound’s chemical properties and biological activities, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

8-chloro-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2FN4O2/c1-19-11-10(12(22)20(2)14(19)23)21(13(16)18-11)6-7-8(15)4-3-5-9(7)17/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUVNXTXOFVVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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